2,2-Dichloro-1-(3-ethoxyphenyl)ethanol
Description
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is a halogenated ethanol derivative characterized by a dichloro-substituted ethanol backbone and a 3-ethoxyphenyl group. The compound’s key features include:
- Molecular formula: Likely C₁₀H₁₁Cl₂O₂ (based on substituent analysis).
- Functional groups: Two chlorine atoms at the C2 position of the ethanol chain and an ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring.
- Potential applications: Similar dichloroethanol derivatives are intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and halogenated nature .
Properties
Molecular Formula |
C10H12Cl2O2 |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-14-8-5-3-4-7(6-8)9(13)10(11)12/h3-6,9-10,13H,2H2,1H3 |
InChI Key |
HXCOACLLXVVMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol typically involves the reaction of 3-ethoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of a trichloromethyl intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-dichloro-1-(3-ethoxyphenyl)acetone.
Reduction: Formation of 1-(3-ethoxyphenyl)ethanol.
Substitution: Formation of 2,2-dihydroxy-1-(3-ethoxyphenyl)ethanol or 2,2-diamino-1-(3-ethoxyphenyl)ethanol.
Scientific Research Applications
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,2-Dichloro-1-(3-ethoxyphenyl)ethanol with analogous compounds, focusing on molecular structure, physical properties, and synthesis methods:
Key Structural and Functional Differences :
Substituent Effects: Electron-withdrawing vs. donating groups: Chlorine atoms (electron-withdrawing) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Solubility: Ethoxy groups improve solubility in organic solvents (e.g., ethanol, ethers) compared to non-polar methyl or chloro groups .
Synthetic Pathways: Perkow reaction: Used for dichloroethanol derivatives (e.g., ’s hexachloroacetone-derived compounds) . Friedel-Crafts acylation: Common for aryl ketones (e.g., 2,2-Dichloro-1-(4-methylphenyl)ethanone in ), though reductive steps would be needed to convert ketones to ethanols .
Thermal Stability: Melting points of dichloroethanol derivatives vary with substituents. For example, 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone (unrelated but structurally similar) melts at 98°C , whereas methoxy/ethoxy analogs are typically liquids or low-melting solids due to reduced crystallinity .
Biological Activity
2,2-Dichloro-1-(3-ethoxyphenyl)ethanol is an organic compound that has garnered attention due to its potential biological activities. This compound possesses a unique structural configuration that may influence its interactions with biological systems, making it a candidate for various therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its synthesis, antimicrobial properties, anticancer activity, and other relevant findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀Cl₂O₂. The compound features a dichloroethyl group attached to a phenolic structure with an ethoxy substituent. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial in biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the chlorination of phenolic compounds followed by alkylation with ethyl halides.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains and demonstrated effectiveness in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has potential as an antimicrobial agent and could be further explored for therapeutic use in treating infections.
Anticancer Activity
The anticancer properties of this compound were evaluated using a panel of cancer cell lines. The compound exhibited low cytotoxicity but showed selective activity against certain leukemia cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| K-562 (Leukemia) | 10 µM |
| A549 (Lung Cancer) | >50 µM |
| MCF-7 (Breast Cancer) | >50 µM |
The results suggest that while the compound may not be broadly effective against all cancer types, it warrants further investigation for its specific effects on leukemia cells.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. The presence of halogen substituents could enhance its reactivity and binding affinity to biological targets.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar dichloro and ethoxy functionalities have been shown to possess anti-inflammatory and analgesic properties, suggesting a broader pharmacological profile for this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
